![molecular formula C17H13FN4O2 B4509898 2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide](/img/structure/B4509898.png)
2-[3-(4-fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide
Description
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including esterification, hydrazine hydration, and cyclization reactions. For example, the synthesis of a related compound, 6-(2-Fluorophenyl)-N-(p-tolyl)imidazo[1,2-a]pyridine-2-carboxamide, is achieved through a series of reactions including ring closure, the Suzuki reaction, hydrolysis, and amidation reactions (Qin et al., 2019). These methods could potentially be adapted for the synthesis of 2-[3-(4-Fluorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-4-pyridinylacetamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of compounds within this family has been determined using techniques such as FT-IR, UV-Vis, 1H-NMR, 13C-NMR, ESI-MS, and X-ray diffraction. These techniques provide insight into the geometrical structure, electronic properties, and intermolecular interactions. For instance, studies have shown that these compounds can exhibit low energy gaps indicating chemical reactivity and potential biological activity (El Kalai et al., 2023).
Chemical Reactions and Properties
The reactivity of these compounds towards various chemical reactions is significant for understanding their chemical properties. For example, the title compounds can undergo transformations such as nucleophilic substitution reactions, leading to the synthesis of novel fluorinated polyimides with remarkable solubility and thermal stability (Madhra et al., 2002). These reactions are crucial for modifying the chemical structure to enhance its physical and chemical properties.
Physical Properties Analysis
The physical properties, such as solubility, thermal stability, and molecular weight, are essential for determining the compound's suitability for various applications. The synthesized fluorinated polyimides derived from similar compounds exhibit excellent solubility in various organic solvents, high thermal stability, and significant molecular weights, making them suitable for high-performance applications (Madhra et al., 2002).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different chemical reagents and stability under various conditions, are crucial for understanding the compound's behavior in chemical reactions. Studies on related compounds have shown that they can act as versatile precursors for synthesizing a wide range of heterocyclic systems, demonstrating their significant chemical reactivity and potential for generating novel compounds with diverse biological activities (Heinisch et al., 1994).
properties
IUPAC Name |
2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]-N-pyridin-4-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN4O2/c18-13-3-1-12(2-4-13)15-5-6-17(24)22(21-15)11-16(23)20-14-7-9-19-10-8-14/h1-10H,11H2,(H,19,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUZARVTXXOXEDT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC=NC=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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